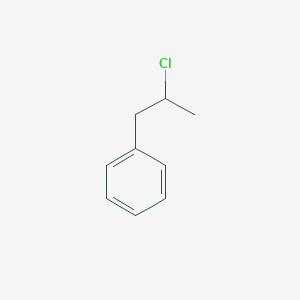

(2-Chloropropyl)benzene

Descripción

Significance and Research Context of Halogenated Aliphatic-Aromatic Compounds

Halogenated aliphatic-aromatic compounds are a significant class of molecules in organic chemistry, characterized by a structure containing both an aromatic ring and a halogenated aliphatic side chain. ksu.edu.sawikipedia.org These compounds are of considerable interest due to their versatile applications and the unique chemical properties conferred by the presence of both moieties.

The industrial uses of halogenated aliphatic hydrocarbons are extensive; they are primarily utilized as solvents, chemical intermediates, fire-extinguishing agents, and metal-cleaning compounds. iloencyclopaedia.org Their applications span various sectors, including the rubber, plastics, metalworking, paint, and textile industries. iloencyclopaedia.org For instance, some serve as components in soil fumigants and insecticides. iloencyclopaedia.org

The reactivity of these compounds is significantly influenced by the halogen atom. The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge and the halogen a partial negative charge. ksu.edu.sa This polarity makes them susceptible to nucleophilic substitution and elimination reactions. The stability of the resulting carbocation or the transition state in these reactions is influenced by the adjacent aromatic ring, which can participate through resonance or inductive effects.

From a research perspective, these compounds are valuable substrates for investigating reaction mechanisms. The interplay between the aliphatic chain and the aromatic ring allows for the study of electronic effects, such as induction and resonance, on reaction rates and regioselectivity. Furthermore, the presence of a halogen atom provides a handle for various synthetic transformations, including the formation of organometallic reagents. acs.org The specific halogen (fluorine, chlorine, bromine, or iodine) also plays a crucial role, with the C-X bond strength and leaving group ability varying down the group. acs.org

Isomeric Considerations and Structural Nuances of (2-Chloropropyl)benzene

Isomerism plays a critical role in defining the properties and reactivity of chloropropylbenzenes. Both stereoisomerism and positional isomerism give rise to distinct molecules with unique characteristics.

This compound possesses a chiral center at the second carbon of the propyl chain, the carbon to which the chlorine atom is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-(2-Chloropropyl)benzene and (S)-(2-Chloropropyl)benzene. lookchem.comnih.govfda.govchegg.com These stereoisomers have identical physical properties such as boiling point, density, and refractive index when measured in a non-chiral environment. lookchem.comechemi.com However, they rotate plane-polarized light in equal but opposite directions.

The synthesis of enantiomerically pure forms of this compound is a significant challenge in stereoselective synthesis. The distinct spatial arrangement of the atoms in the (R)- and (S)-isomers can lead to different interactions with other chiral molecules, which is a fundamental concept in fields like pharmaceutical chemistry and materials science.

Positional isomers of chloropropylbenzene arise from the different possible locations of the chlorine atom on the propyl side chain. These isomers are (1-Chloropropyl)benzene (B1595785), this compound, and (3-Chloropropyl)benzene. solubilityofthings.comnih.govnih.govnist.gov Unlike stereoisomers, positional isomers have different physical and chemical properties due to their distinct molecular structures.

The position of the chlorine atom significantly influences the molecule's reactivity. For instance, (1-Chloropropyl)benzene and this compound can undergo both substitution and elimination reactions, with the relative rates being dependent on the reaction conditions and the stability of the intermediate carbocations or transition states. In contrast, (3-Chloropropyl)benzene, with the chlorine on the terminal carbon, will exhibit reactivity patterns more typical of a primary alkyl halide. chemeo.comnih.gov

Below is an interactive data table summarizing some of the key properties of the positional and stereoisomers of chloropropylbenzene.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound (racemic) | 10304-81-1 nih.govechemi.comchemicalbook.comchemspider.comfda.gov | C₉H₁₁Cl nih.govechemi.com | 154.63 nih.gov | 211.1 echemi.comechemi.com | 1.027 echemi.comechemi.com |

| (R)-(2-Chloropropyl)benzene | 55449-46-2 lookchem.com | C₉H₁₁Cl lookchem.com | 154.639 lookchem.com | 211.1 lookchem.com | 1.027 lookchem.com |

| (S)-(2-Chloropropyl)benzene | 16583-73-6 nih.gov | C₉H₁₁Cl nih.gov | 154.63 nih.gov | Not available | Not available |

| (1-Chloropropyl)benzene | 934-11-2 nih.govchemicalbook.com | C₉H₁₁Cl nih.gov | 154.64 | Not available | Not available |

| (3-Chloropropyl)benzene | 104-52-9 nist.govchemeo.com | C₉H₁₁Cl nist.govchemeo.com | 154.64 chemeo.com | 215.15 (K) solubilityofthings.com | 1.0012 solubilityofthings.com |

| o-Chloropropylbenzene | 1730-86-5 nist.gov | C₉H₁₁Cl nist.gov | 154.637 nist.gov | 474.41 (K) chemeo.com | Not available |

| p-Chloropropylbenzene | 52944-34-0 chemicalbook.com | C₉H₁₁Cl chemeo.com | 154.64 chemeo.com | Not available | Not available |

Structure

3D Structure

Propiedades

Número CAS |

10304-81-1 |

|---|---|

Fórmula molecular |

C9H11Cl |

Peso molecular |

154.63 g/mol |

Nombre IUPAC |

2-chloropropylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Clave InChI |

CKWAHIDVXZGPES-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)Cl |

SMILES canónico |

CC(CC1=CC=CC=C1)Cl |

Otros números CAS |

10304-81-1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Chloropropyl Benzene and Its Derivatives

Regioselective and Stereoselective Synthetic Approaches

Achieving high selectivity is paramount in the synthesis of specific isomers like (2-Chloropropyl)benzene. The choice of starting material and reaction conditions directly influences the outcome, determining whether the chlorine atom is attached to the second carbon of the propyl chain and whether a specific enantiomer is formed.

The direct addition of hydrogen chloride (HCl) to an unsaturated precursor, such as allylbenzene, is a primary route for synthesizing this compound. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the chloride atom adds to the more substituted carbon (the benzylic position), which can stabilize a positive charge.

However, the hydrochlorination of unactivated alkenes can be challenging. nih.gov To overcome this, various catalytic systems have been developed. For instance, a metal-free approach using a combined acid system, such as HCl/DMPU-acetic acid, has been shown to be effective for the hydrochlorination of a range of alkenes, including styrene (B11656) derivatives. nih.gov This method offers good regioselectivity and functional group tolerance. nih.gov Research has also demonstrated that transition metals can effectively control regioselectivity in hydrohalogenation reactions. For example, while radical additions often yield anti-Markovnikov products, the use of an FeBr2 catalyst can lead exclusively to the Markovnikov regioisomer in hydrobromination, a principle that informs strategies for hydrochlorination. acs.org

| Substrate | Reagent/Catalyst System | Product | Regioselectivity | Reference |

| Allylbenzene | Fe(II)/TMSBr | 2-Bromo-1-phenylpropane | Markovnikov | acs.org |

| Styrene | HCl/DMPU-AcOH | 1-Chloro-1-phenylethane | Markovnikov | nih.gov |

| Substituted Styrenes | Photoredox Cat./HCl Salt | Anti-Markovnikov Chlorinated Products | Anti-Markovnikov | nih.gov |

This table presents examples of regioselective hydrohalogenation reactions on related alkene substrates, illustrating the control offered by different catalytic systems.

An alternative synthetic route involves the direct chlorination of an alkylbenzene substrate like propylbenzene (B89791) or its isomer, cumene (B47948) (isopropylbenzene). evitachem.com The position of chlorination—either on the alkyl side-chain or on the aromatic ring—is dictated by the reaction conditions. quora.comlibretexts.org

The differentiation between side-chain (benzylic) and aromatic ring chlorination is a classic example of controlling reaction pathways. libretexts.org

Radical Chlorination (Side-Chain Halogenation) : This pathway is favored under conditions that promote the formation of free radicals. Typically, this involves irradiating the reaction mixture with UV light or using a radical initiator in the absence of a Lewis acid catalyst. libretexts.orgaskfilo.com For a substrate like propylbenzene, radical chlorination preferentially occurs at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring) because of the resonance stabilization of the resulting benzyl (B1604629) radical. This leads to the formation of 1-chloro-1-phenylpropane. askfilo.com

Electrophilic Chlorination (Ring Halogenation) : This pathway occurs when the reaction is carried out in the dark and in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring. libretexts.org The alkyl group of propylbenzene is an ortho-, para-director, meaning substitution occurs primarily at the positions ortho (C2, C6) and para (C4) to the propyl group. quora.com

| Reaction Type | Substrate | Conditions | Primary Product(s) | Reference |

| Radical Chlorination | Propylbenzene | Cl₂, UV light or heat | 1-Chloro-1-phenylpropane | askfilo.com |

| Electrophilic Chlorination | Propylbenzene | Cl₂, FeCl₃ (dark) | 1-Chloro-2-propylbenzene & 1-Chloro-4-propylbenzene | quora.comquora.com |

The synthesis of specific enantiomers of this compound requires stereocontrolled methods. Since the C2 carbon of the propyl chain is a stereocenter, the compound can exist as (R)- and (S)-enantiomers. Such syntheses often rely on the use of chiral starting materials, auxiliaries, or catalysts.

One conceptual approach involves starting with a chiral precursor. For example, a chiral alcohol, (R)- or (S)-1-phenyl-2-propanol, could be synthesized or obtained and then converted to the corresponding chloride. This conversion must proceed with either predictable inversion or retention of stereochemistry, for instance, via an Appel reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with a chloride source.

Another advanced strategy is asymmetric catalysis, where a prochiral substrate is converted into a chiral product using a chiral catalyst. While direct asymmetric hydrochlorination is challenging, multistep sequences are more common. For example, asymmetric reduction of a ketone precursor could establish the chiral center, followed by conversion of the resulting alcohol to the chloride. The development of methods for creating chiral azetidines using chiral tert-butanesulfinamides showcases how chiral auxiliaries can be used to guide the formation of specific stereocenters in related multi-step syntheses, a principle applicable here. acs.org

Controlled Halogenation of Alkylbenzene Substrates

Catalytic Strategies in Synthesis

Metal catalysts are employed in several key transformations leading to this compound and its precursors.

Friedel-Crafts Alkylation: A traditional and widely used method for preparing alkylbenzenes is the Friedel-Crafts alkylation. lumenlearning.com To synthesize the carbon skeleton of this compound, benzene can be alkylated with 2-chloropropane (B107684) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). evitachem.com This reaction proceeds via a secondary carbocation intermediate, leading to the formation of isopropylbenzene (cumene). msu.edu Subsequent radical chlorination of cumene at the tertiary benzylic position would yield (2-chloro-2-phenylpropane), a derivative of the target compound. It is important to note that using 1-chloropropane (B146392) often results in rearrangement to the more stable secondary carbocation, also yielding cumene as the major product. msu.edu

Metal-Catalyzed C-H Activation/Halogenation: Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful tool. mdpi.com These methods allow for the direct halogenation of a specific C-H bond, often with high selectivity. While many reported methods focus on expensive metals like palladium, research into more abundant metals is ongoing. mdpi.com Visible-light-mediated processes have also emerged, for example, using a ruthenium catalyst for the trifluoromethylation of arenes, which proceeds via a radical mechanism initiated by the photoexcited metal complex. beilstein-journals.org Similar principles can be applied to chlorination reactions.

Metal-Catalyzed Hydrohalogenation: As mentioned previously, metal catalysts can play a crucial role in the hydrochlorination of alkenes. Carreira and co-workers developed a cobalt-catalyzed method for the direct hydrochlorination of monosubstituted alkenes. nih.gov Furthermore, iron and copper complexes have been shown to provide complete regiochemical control in the related hydrobromination of alkenes like allylbenzene, yielding either the Markovnikov or anti-Markovnikov product depending on the specific catalyst and conditions used. acs.org These findings provide a strong basis for developing similar highly selective, metal-catalyzed hydrochlorination reactions.

Stereoselective Catalysis in Functional Group Interconversion

The synthesis of specific enantiomers of this compound relies heavily on advanced synthetic methodologies that control the stereochemistry at the C2 position of the propyl chain. Stereoselective catalysis in functional group interconversion (FGI) is a cornerstone of this endeavor, providing pathways to transform prochiral precursors or racemic mixtures into enantioenriched products with high fidelity. Key strategies include biocatalytic hydroxylation followed by chemical chlorination and transition-metal-catalyzed stereoconvergent cross-coupling reactions.

Biocatalytic Hydroxylation and Subsequent Chlorination

A powerful and green approach to establishing the stereocenter is through the enzymatic hydroxylation of an achiral precursor, propylbenzene. Cytochrome P450 monooxygenases (P450s) are particularly effective for this type of C-H activation, often exhibiting remarkable regio- and stereoselectivity. thieme-connect.comnih.gov

Through directed evolution, P450pyr monooxygenase from Sphingomonas sp. HXN-200 has been engineered to catalyze the hydroxylation of propylbenzene with excellent S-enantioselectivity. nih.govchimia.ch Similarly, wild-type P450BM3 can hydroxylate propylbenzene to produce (R)-1-phenylpropan-1-ol with high enantiomeric excess (ee), a selectivity that can be further enhanced through the use of "decoy" molecules that modulate the enzyme's active site. nii.ac.jp Research has also identified self-sufficient P450s, such as one from Deinococcus gobiensis, capable of the stereoselective benzylic hydroxylation of propylbenzene. thieme-connect.comresearchgate.net

Once the chiral alcohol, 1-phenyl-2-propanol, is formed, a subsequent functional group interconversion is required to yield the target this compound. This is typically achieved by reacting the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). unco.edu This reaction generally proceeds through an SN2 mechanism, which results in a predictable inversion of the stereochemical configuration at the chiral center. unco.edumasterorganicchemistry.com Therefore, the S-enantiomer of the alcohol precursor will yield the R-enantiomer of the final chlorinated product.

| Step | Catalyst/Reagent | Substrate | Intermediate/Product | Key Stereochemical Feature | Reference |

|---|---|---|---|---|---|

| 1. Biocatalytic Hydroxylation | Engineered P450 Monooxygenase | Propylbenzene | (S)-1-Phenyl-2-propanol | High enantioselectivity (e.g., >95% ee) | nih.govchimia.ch |

| 2. Chemical Chlorination | Thionyl Chloride (SOCl₂) | (S)-1-Phenyl-2-propanol | (R)-(2-Chloropropyl)benzene | Inversion of configuration (SN2 mechanism) | unco.edumasterorganicchemistry.com |

Stereoconvergent Cross-Coupling Reactions

An alternative and highly sophisticated strategy involves the use of transition-metal catalysis in stereoconvergent reactions. These methods can convert a racemic mixture of a secondary benzylic halide into a single, highly enantioenriched product through a process of dynamic kinetic resolution. organic-chemistry.orgnih.gov

While direct examples for this compound are not extensively detailed, significant research on analogous secondary benzylic halides illustrates the power of this methodology. For instance, nickel-catalyzed Negishi cross-coupling reactions of racemic secondary benzylic bromides and chlorides have been developed using commercially available catalyst components. organic-chemistry.org These reactions effectively couple the racemic halide with various organozinc reagents to form C-C bonds with high enantiomeric excess. organic-chemistry.orgnih.gov Seminal work in this area includes the palladium-catalyzed enantioselective cross-coupling of racemic (1-chloroethyl)benzene (B1265384) with allylmagnesium chloride, which, while yielding modest enantioselectivity, established the principle of using chiral transition-metal complexes for such transformations. acs.org More advanced systems using nickel catalysts with chiral isoquinoline-oxazoline or Pybox ligands have achieved excellent enantioselectivity (>90% ee) for the coupling of racemic benzylic halides with organozinc or organoboron reagents. nih.govacs.org

This approach is a true functional group interconversion where the halide is substituted under catalytic, stereochemical control. The process is stereoconvergent, meaning both enantiomers of the starting racemic halide are converted into a single enantiomer of the product, allowing for theoretical yields of up to 100% for the desired enantiomer. organic-chemistry.orgacs.org

| Catalyst System | Substrate Type | Coupling Partner | Product Type | Achieved Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Ni(cod)₂ / Chiral Isoquinoline-Oxazoline Ligand | Racemic Secondary Benzylic Bromides | Cycloalkylzinc Reagents | Enantioenriched Alkyl-Aryl Compounds | Excellent ee (e.g., 95%) | nih.gov |

| NiBr₂·diglyme / Chiral Pybox Ligand | Racemic Acylated Bromohydrins | Alkylborane Reagents | Enantioenriched Alkyl-Alkyl Compounds | Good ee | acs.org |

| Pd Catalyst / Chiral S,N Ligand | Racemic (1-Chloroethyl)benzene | Allylmagnesium Chloride | Enantioenriched Allyl-Aryl Compounds | Modest ee | acs.org |

Mechanistic Investigations of Reactions Involving 2 Chloropropyl Benzene

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

As a secondary alkyl halide, (2-chloropropyl)benzene can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The preferred pathway is highly dependent on the reaction conditions. The presence of the adjacent phenyl group can stabilize a potential carbocation at the secondary carbon through resonance, which can favor an SN1 pathway. acs.org Conversely, a strong nucleophile and a polar aprotic solvent would favor an SN2 reaction. researchgate.net

Role of Leaving Group and Stereochemical Outcomes

The chloride ion is a reasonably good leaving group. In nucleophilic substitution reactions, the readiness of the leaving group to depart is crucial. For an SN1 reaction, the rate-determining step is the formation of the carbocation, which is directly influenced by the stability of the leaving group anion. In an SN2 reaction, the leaving group is expelled in a single concerted step as the nucleophile attacks from the backside. researchgate.net

The stereochemical outcome of these reactions is a key diagnostic tool for determining the operative mechanism.

SN1 Pathway : If the reaction proceeds via an SN1 mechanism, the initial step is the formation of a planar secondary carbocation. The subsequent attack by a nucleophile can occur from either face of the planar intermediate, leading to a mixture of enantiomers, ideally a racemic mixture if the starting material is chiral. researchgate.net For a chiral starting material like (S)-(2-chloropropyl)benzene, this would result in a loss of optical activity. sumdu.edu.ua

SN2 Pathway : An SN2 reaction involves a backside attack by the nucleophile, resulting in an inversion of configuration at the stereocenter. researchgate.net For example, the reaction of (S)-(2-chloropropyl)benzene with a strong nucleophile would yield the (R)-substituted product.

The competition between these two pathways is finely balanced for secondary halides like this compound.

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, this compound can undergo elimination reactions to form propenylbenzene. Similar to substitution reactions, elimination can proceed through two distinct mechanisms: E1 (unimolecular) and E2 (bimolecular). nih.gov

Regioselectivity in Alkene Formation

For this compound, the elimination of HCl can only lead to the formation of propenylbenzene, as there is only one type of β-hydrogen available for abstraction (on the methyl group). Therefore, regioselectivity in terms of forming different constitutional isomers of the alkene product is not a factor. However, the competition between elimination and substitution is a key consideration.

In the case of the related (1-chloropropyl)benzene (B1595785), elimination would also lead to propenylbenzene. The regioselectivity of elimination reactions is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. researchgate.netwikipedia.org In situations with multiple possible alkene products, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product). wikipedia.org

Stereochemical Aspects of Elimination

While regioselectivity is not an issue for this compound, stereoselectivity is important as propenylbenzene can exist as two geometric isomers: (E)-propenylbenzene and (Z)-propenylbenzene.

E2 Pathway : The E2 reaction is a concerted process that requires a specific stereochemical arrangement known as anti-periplanar geometry , where the abstracted β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. This requirement means that the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. For a chiral starting material like this compound, different diastereomers would lead to different ratios of E and Z alkenes. The reaction is stereospecific. Generally, the transition state leading to the more stable trans (E) alkene is favored. nih.gov

E1 Pathway : The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 pathway. After the formation of the planar carbocation, a base can abstract a β-hydrogen. Since there is free rotation around the C-C bond in the intermediate, the stereochemical information from the starting material is lost. The product distribution is determined by the thermodynamic stability of the alkenes, with the more stable (E)-propenylbenzene typically being the major product.

Theoretical Descriptors of Elimination Reactivity and Activation Enthalpies

For instance, DFT calculations on β-aryl eliminations in various complexes show typical activation barriers in the range of 20-25 kcal/mol. researchgate.net The stability of the transition state is a key factor determining the reaction rate and activation enthalpy. For E2 reactions, the transition state has a partially formed double bond, and its stability is influenced by the same factors that stabilize alkenes, such as hyperconjugation. nih.gov The increase in E2 reaction rate with increasing alkyl substitution is attributed to the stabilization of this alkene-like transition state. nih.gov

Kinetic isotope effect (KIE) studies can also provide mechanistic insights. For an E2 reaction, a significant primary KIE is expected when the C-H bond is broken in the rate-determining step.

The table below summarizes the key features of E1 and E2 reactions for this compound.

| Feature | E1 Reaction | E2 Reaction |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |

| Mechanism | Two steps, via carbocation | One step, concerted |

| Base | Weak base is sufficient | Requires a strong base |

| Stereochemistry | Not stereospecific, favors more stable (E)-alkene | Stereospecific (anti-periplanar geometry required) |

| Competition | Competes with SN1 | Competes with SN2 |

Radical Reactions and Pathways

Radical reactions involving this compound and related structures are characterized by the formation of highly reactive intermediates that can undergo a variety of transformations. The stability of the potential radical species, particularly the secondary radical at the C2 position and the benzylic radical at the C1 position, plays a crucial role in dictating the reaction pathways.

Photochemical and Initiator-Induced Radical Chlorination

The radical chlorination of alkylbenzenes is a well-established process that typically occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical. researchgate.net When this compound is subjected to these conditions, further chlorination is anticipated. The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), a process that can be induced by ultraviolet (UV) light or a chemical radical initiator like azobisisobutyronitrile (AIBN).

The mechanism proceeds via a chain reaction:

Initiation: A chlorine molecule undergoes homolytic fission to produce two chlorine radicals. Cl₂ + hν or Δ → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the substrate. In the case of this compound, the most likely site of abstraction is the benzylic C-H bond at the C1 position, which is weaker than other C-H bonds in the molecule due to the formation of a resonance-stabilized benzylic radical. This is followed by the reaction of the newly formed radical with another molecule of Cl₂.

C₆H₅CH₂(CHCl)CH₃ + Cl• → C₆H₅C•H(CHCl)CH₃ + HCl

C₆H₅C•H(CHCl)CH₃ + Cl₂ → C₆H₅CHCl(CHCl)CH₃ + Cl•

Termination: The reaction is terminated when two radical species combine.

2 Cl• → Cl₂

2 C₆H₅C•H(CHCl)CH₃ → Dimerization products

C₆H₅C•H(CHCl)CH₃ + Cl• → C₆H₅CHCl(CHCl)CH₃

Modern methods have also explored visible-light-induced, metal-free chlorination using reagents like N,N-dichloroacetamide as the chlorine source. st-andrews.ac.ukacs.org These reactions proceed through a similar radical mechanism, where the N-Cl bond is homolytically cleaved by light to initiate the process. st-andrews.ac.uk Another approach involves the use of photoexcited arylketones, such as benzophenone (B1666685), to catalyze the chlorination of C(sp³)–H bonds with N-chlorosuccinimide (NCS). cornell.edu For benzylic C-H bonds, benzophenone is often an effective catalyst. cornell.edu

Metal-Catalyzed Radical Functionalizations

Transition metals can be used to catalyze the generation of carbon-centered radicals from alkyl halides like this compound. These methods offer an alternative to traditional radical initiation and can provide unique reactivity and selectivity. One notable system involves the use of low-valent titanium catalysts to mediate the abstraction of a chlorine atom from secondary alkyl chlorides, generating the corresponding alkyl radical. nih.gov

The process is believed to involve an inner-sphere activation of the C-Cl bond by a Ti(III) species, which is generated in situ from a Ti(IV) precursor. nih.gov This Ti(III)-mediated chlorine atom abstraction is thermodynamically favorable and forms a carbon-centered radical that can then engage in subsequent reactions. nih.govacs.org While this specific transformation has been demonstrated on a variety of secondary alkyl chlorides, its application to this compound would be expected to generate the 2-phenylpropyl radical, which could then be trapped by a radical acceptor. nih.gov

However, the success of such reactions can be substrate-dependent. For instance, in a cooperative photoredox and Lewis acid catalysis system for coupling benzyl (B1604629) chlorides with alkenes, unactivated alkyl halides like (3-chloropropyl)benzene failed to produce the desired product, suggesting that the stability of the generated radical is critical for reactivity in some systems. nih.gov

Once the alkyl radical is generated from this compound via metal-catalyzed chlorine atom abstraction, it can undergo several potential reaction pathways, including dimerization and alkylation.

Alkylation: In the presence of a suitable radical acceptor, such as an electron-deficient alkene (e.g., a Michael acceptor), the generated radical can add across the double bond, forming a new C-C bond. This constitutes a radical alkylation reaction. Studies using a Ti(III) catalyst have shown that secondary alkyl chlorides can be successfully coupled with various Michael acceptors. nih.gov For a substrate like (1-chloroethyl)benzene (B1265384), which is structurally similar to this compound, the desired alkylation adduct was formed, although in low yield. cornell.edunih.gov

Dimerization: A significant competing process in these radical reactions is dimerization. In the absence of an efficient radical trap or when the radical concentration is high, two alkyl radicals can combine to form a dimer. For example, in the Ti-catalyzed reaction of (1-chloroethyl)benzene, the major product observed was 2,3-diphenylbutane, resulting from the dimerization of the 1-phenylethyl radical. cornell.edunih.gov This suggests that a similar dimerization of the 2-phenylpropyl radical, generated from this compound, would be a prominent side reaction, leading to the formation of 2,5-diphenyl-3,4-dimethylhexane.

| Substrate | Catalyst System | Radical Acceptor | Major Product(s) | Observed Pathway(s) | Reference |

|---|---|---|---|---|---|

| (1-Chloroethyl)benzene | Ti(III)/Ti(IV) | Electron-deficient alkene | 2,3-Diphenylbutane (~50%) Alkylation Adduct (~15%) | Dimerization (Major) Alkylation (Minor) | nih.gov |

Rearrangement Processes and Competing Reaction Pathways

The 2-phenylpropyl radical, generated from this compound by chlorine atom abstraction, is susceptible to rearrangement and other competing reactions that can influence the final product distribution.

Rearrangement: A key potential pathway for radicals with this substitution pattern is a 1,2-phenyl shift. The secondary radical at the C2 position can rearrange to a more stable tertiary benzylic radical. Studies on analogous systems, such as the 2-methyl-2-phenylpropyl radical, have shown that it readily rearranges via a 1,2-phenyl migration to form the 2-benzylpropan-2-yl radical. st-andrews.ac.uknih.gov Similarly, the rate of rearrangement of the 2-acetoxy-2-phenylpropyl radical via a 1,2-aryl migration has also been determined, highlighting the prevalence of this pathway. rsc.org This suggests that the 2-phenylpropyl radical could rearrange to the 1-benzyl-1-methylethyl radical, which could then proceed to other products.

Competing Pathways:

Elimination: The radical intermediate can undergo elimination of a hydrogen atom to form an alkene. This is a common pathway for alkyl radicals, particularly when a stable conjugated system can be formed. For the 2-phenylpropyl radical, elimination could lead to the formation of β-methylstyrene (isopropenylbenzene).

Disproportionation: This is a termination process where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated molecule. For the 2-phenylpropyl radical, disproportionation would yield cumene (B47948) and β-methylstyrene.

Dimerization: As discussed previously, the combination of two radicals is a major competing termination pathway, especially at high radical concentrations. nih.gov

| Pathway | Intermediate/Reactant | Product(s) | Driving Force / Notes | Reference |

|---|---|---|---|---|

| 1,2-Phenyl Shift | 2-Phenylpropyl radical | 1-Benzyl-1-methylethyl radical | Formation of a more stable tertiary radical | st-andrews.ac.uknih.govrsc.org |

| Dimerization | 2 x 2-Phenylpropyl radical | 2,5-Diphenyl-3,4-dimethylhexane | Radical-radical combination (termination) | nih.gov |

| Disproportionation | 2 x 2-Phenylpropyl radical | Cumene + β-Methylstyrene | Radical-radical H-abstraction (termination) | nih.gov |

| Elimination | 2-Phenylpropyl radical | β-Methylstyrene + H• | Formation of a conjugated alkene | oup.com |

Applications As a Building Block in Complex Organic Synthesis

Precursor for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic chemistry. (2-Chloropropyl)benzene is a versatile substrate for several classes of reactions that achieve this transformation, including Grignard reagent-based syntheses and transition-metal-catalyzed cross-coupling reactions.

This compound can be used to prepare the corresponding Grignard reagent, (2-phenylpropyl)magnesium chloride. This is typically achieved by reacting the chloroalkane with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.de The resulting organometagnesium compound is a potent nucleophile and a strong base. masterorganicchemistry.com

This Grignard reagent is a valuable tool for forming new carbon-carbon bonds. It readily reacts with various electrophiles, such as aldehydes, ketones, and esters, to introduce the 2-phenylpropyl group into a target molecule. masterorganicchemistry.com For example, reaction with an aldehyde followed by an acidic workup yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. These reactions significantly increase the molecular complexity and are crucial steps in the synthesis of more elaborate structures.

This compound, as a secondary alkyl halide, can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming C(sp³)–C(sp²) bonds.

Negishi Coupling: An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. mit.eduorganic-chemistry.org While this method does not directly use this compound, it involves the in-situ formation of a secondary alkylzinc reagent from the corresponding alkyl halide. A specialized palladium catalyst system, employing a biaryldialkylphosphine ligand called CPhos, has been shown to be particularly effective. organic-chemistry.orgnih.gov This catalyst promotes the desired reductive elimination step over the competing β-hydride elimination, leading to high yields of the coupled product. mit.edunih.govacs.org The reaction tolerates a wide range of functional groups on the aryl halide partner. organic-chemistry.org

Kumada Coupling: The Kumada coupling reaction, which pairs an organohalide with a Grignard reagent using a nickel or palladium catalyst, is another relevant transformation. wikipedia.org While the use of alkyl halides can be more challenging than aryl or vinyl halides, nickel-phosphine complexes have been shown to effectively catalyze the coupling of Grignard reagents with alkyl halides. wikipedia.orgyoutube.com The reactivity order for halides in these couplings is typically I > Br > Cl. youtube.com

Sonogashira Coupling: The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides. wikipedia.orgnumberanalytics.com However, recent advancements have extended this methodology to include non-activated alkyl halides. Nickel-catalyzed versions of the Sonogashira coupling have been developed that can couple alkyl halides with alkynes, although this is still a challenging area of research. wikipedia.org

The table below summarizes representative cross-coupling reactions involving secondary alkyl halides, illustrating the conditions and outcomes.

Table 1: Examples of Cross-Coupling Reactions with Secondary Alkyl Halides

| Coupling Reaction | Catalyst System | Substrates | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Pd(OAc)₂ / CPhos | Isopropylzinc Bromide + 4-Bromobenzonitrile | THF | 95% | nih.gov |

| Negishi Coupling | Pd(OAc)₂ / CPhos | Isopropylzinc Bromide + 4-Chlorotoluene | THF/Toluene | 94% | nih.gov |

Transformations to Other Functional Groups

Beyond forming carbon-carbon bonds, the chlorine atom in this compound can be replaced by other functional groups through nucleophilic substitution, or eliminated to form an unsaturated derivative.

The chloro group in this compound is a leaving group that can be displaced by various nucleophiles. evitachem.comgacariyalur.ac.in

Alcohols: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) in a suitable solvent can convert this compound into 1-phenyl-2-propanol. This is a classic nucleophilic substitution reaction.

Ethers: Alkoxide nucleophiles, such as sodium ethoxide, can displace the chloride to form the corresponding ether. This reaction, known as the Williamson ether synthesis, is a common method for preparing ethers. youtube.com

Amines: Amines can also act as nucleophiles, reacting with this compound to form secondary or tertiary amines, depending on the starting amine. Quaternary ammonium (B1175870) salts can be formed if a tertiary amine is used. pearson.com

These substitution reactions typically proceed via an S_N2 or S_N1 mechanism. For a secondary halide like this compound, both pathways are possible, and the reaction conditions (solvent, nucleophile strength, temperature) will determine the dominant mechanism. pearson.com

This compound can undergo an elimination reaction to form an unsaturated product. Treatment with a strong, non-nucleophilic base promotes the removal of a hydrogen atom and the chlorine atom from adjacent carbons, a process known as dehydrohalogenation. pearson.comgoogle.com The primary product of this E2 elimination reaction is isopropenylbenzene (also known as β-methylstyrene). The use of a strong base, such as potassium tert-butoxide in a suitable solvent, favors the elimination pathway over substitution. google.com

Role in the Synthesis of Specialty Organic Compounds

This compound and its isomer, (1-chloropropyl)benzene (B1595785), are precursors in the synthesis of more complex molecules. For example, related chloroalkylbenzene compounds are used as intermediates in the production of pharmaceuticals, dyes, and agrochemicals. evitachem.cominnospk.com The ability to use these compounds in cross-coupling reactions allows for the construction of substituted biaryl systems and other complex scaffolds found in bioactive molecules. nih.govcaltech.edu For instance, nickel-catalyzed reductive cross-coupling reactions between α-chloroalkylarenes and aryl halides are used to synthesize enantioenriched 1,1-diarylalkanes, which are common structural motifs in pharmaceuticals. caltech.edu

This compound: A Versatile Building Block in Organic Synthesis

This compound, an organochlorine compound, holds a significant position in the landscape of modern organic chemistry. Its unique structural features, characterized by a benzene (B151609) ring attached to a propyl group with a chlorine atom at the second carbon, render it a valuable intermediate in the synthesis of more complex molecules. This article explores the applications of this compound as a foundational element in the creation of pharmaceuticals, agrochemicals, and polymeric materials.

The reactivity of this compound makes it an important precursor in various synthetic pathways. The presence of the chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. This dual reactivity allows for the strategic construction of diverse molecular architectures.

This compound serves as a key intermediate in the synthesis of a range of organic compounds, particularly within the pharmaceutical and agrochemical industries. evitachem.com Its role as a building block is crucial for creating molecules with specific biological activities. The structural framework of this compound can be incorporated into larger, more complex molecules designed to interact with biological targets.

In pharmaceutical research, derivatives of this compound are investigated for their potential therapeutic applications. For instance, related chlorinated aromatic compounds are utilized in the synthesis of anticancer agents and antibiotics. The introduction of the chloro-functionalized alkylbenzene moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Similarly, in the field of agrochemicals, this compound and related structures are employed as precursors for the development of new pesticides, including herbicides and insecticides. ontosight.ai The chemical properties imparted by the chlorinated side chain can be tailored to design active ingredients that are effective against specific pests or weeds.

A summary of the key properties of this compound is presented below:

| Property | Value |

| Molecular Formula | C₉H₁₁Cl evitachem.com |

| Molecular Weight | 154.637 g/mol evitachem.comnist.gov |

| Density | 1.027 g/cm³ evitachem.com |

| Boiling Point | 211.1 °C at 760 mmHg evitachem.com |

| Flash Point | 79.7 °C evitachem.com |

| LogP (octanol/water) | 3.2 nih.gov |

| CAS Number | 10304-81-1 evitachem.comnih.gov |

The application of this compound extends to the field of material science, where it shows potential as a precursor for the synthesis of novel polymeric materials. evitachem.com The reactivity of the compound allows it to be incorporated into polymer chains, contributing to the development of materials with specific properties.

While direct polymerization of this compound is a subject of ongoing research, analogous chlorinated compounds are actively used in the polymer industry. For example, (2-chloroethyl)benzene (B74947) is a known precursor for the production of plasticizers and specialty polymers. The incorporation of such halogenated aromatic compounds can enhance the thermal stability and chemical resistance of the resulting polymers.

Research into solvent-linked porous polymers has demonstrated that chlorinated solvents, such as 1,2-dichloroethane, can act as linkers in Friedel-Crafts reactions to form cross-linked polymer networks. kaust.edu.sa This suggests a potential pathway for utilizing the reactivity of the chloroalkyl group in this compound for the creation of functional porous materials. These materials are of interest for applications in gas adsorption and separation.

The synthesis of this compound itself is commonly achieved through two primary methods:

| Synthesis Method | Description |

| Friedel-Crafts Alkylation | This method involves the reaction of benzene with 2-chloropropane (B107684) in the presence of a Lewis acid catalyst, such as aluminum chloride. evitachem.com |

| Chlorination of Propylbenzene (B89791) | This approach involves the direct chlorination of propylbenzene under controlled conditions to introduce a chlorine atom onto the propyl side chain. evitachem.com |

Advanced Spectroscopic and Computational Elucidation of 2 Chloropropyl Benzene and Its Reactivity

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry serves as a powerful tool for investigating the intricacies of molecular systems. For (2-chloropropyl)benzene, quantum mechanical studies, particularly those employing Density Functional Theory (DFT), offer a detailed picture of its geometric and electronic characteristics.

The three-dimensional arrangement of atoms in this compound has been elucidated using DFT calculations, with the B3LYP functional and various basis sets being commonly employed. These studies reveal the most stable conformations of the molecule by optimizing its geometry to a minimum energy state. The calculations account for the rotational freedom around the C-C single bonds, leading to different conformers. The relative energies of these conformers can be calculated to determine the most populated state under given conditions.

Table 1: Calculated Geometric Parameters for this compound using DFT/B3LYP

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.812 | ||

| C-C (propyl) | 1.535 | ||

| C-C (ring) | 1.395 (avg) | ||

| C-H (alkyl) | 1.098 (avg) | ||

| C-H (aryl) | 1.085 (avg) | ||

| C-C-Cl | 109.8 | ||

| C-C-C (propyl) | 112.5 | ||

| C-C-C-Cl | 65.4 |

Note: The values presented are representative and may vary slightly depending on the specific basis set used in the calculation.

The electronic properties of this compound are key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis offers a detailed view of the electron density distribution and the nature of chemical bonds within the molecule. Molecular Electrostatic Potential (MEP) maps visually represent the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, the Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analyses help to characterize the nature of non-covalent interactions. Fukui functions are employed to predict the local reactivity of different atomic sites within the molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.9 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.4 eV |

| Dipole Moment | 2.1 D |

Computational methods are invaluable for mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, products, and intermediates, as well as the transition states that connect them, a detailed reaction mechanism can be proposed. For instance, in dehydrochlorination reactions, theoretical calculations can help to determine whether the reaction proceeds through an E1 or E2 mechanism by locating the corresponding transition states and comparing their activation energies.

Quantum mechanical calculations can accurately predict various spectroscopic parameters for this compound. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are particularly useful. By comparing the calculated spectra with experimental data, the structural assignment of the molecule can be confirmed. These theoretical predictions are instrumental in interpreting complex experimental spectra and can aid in the identification of different isomers and conformers.

Mechanistic Elucidation through Advanced Spectroscopic Techniques

Experimental spectroscopic techniques provide the necessary data to validate and complement computational findings. High-resolution NMR spectroscopy is a cornerstone for the structural characterization and reactivity studies of this compound.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous identification of this compound and for distinguishing it from its isomers, such as (1-chloropropyl)benzene (B1595785) and (3-chloropropyl)benzene. The chemical shifts and coupling patterns in the ¹H NMR spectrum, as well as the distinct chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint for the molecule.

Furthermore, NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound in real-time. By acquiring spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic data and insights into the reaction mechanism.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 1.65 (d) | 25.4 |

| CH | 4.60 (q) | 60.1 |

| Aromatic H (ortho) | 7.35 (m) | 127.2 |

| Aromatic H (meta) | 7.28 (m) | 128.9 |

| Aromatic H (para) | 7.20 (m) | 126.8 |

| Aromatic C (ipso) | 142.5 |

(d = doublet, q = quartet, m = multiplet). Solvent: CDCl₃. Values are approximate and may vary based on experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of this compound. These methods provide insights into the characteristic vibrations of molecular bonds and functional groups, and they can be used to study the conformational isomers of the molecule.

The analysis of the vibrational spectra of this compound reveals distinct bands corresponding to the vibrations of the benzene (B151609) ring and the alkyl halide side chain. The benzene ring exhibits characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. Aromatic C-C stretching vibrations are also prominent, appearing in the 1600-1400 cm⁻¹ range.

The aliphatic C-H stretching vibrations of the propyl group are found at wavenumbers just below 3000 cm⁻¹. Of particular diagnostic importance is the C-Cl stretching vibration. Due to the presence of rotational isomers (conformers) around the Cα-Cβ bond of the propyl side chain, the C-Cl stretch can appear as multiple bands in the spectrum. For instance, studies have identified distinct C-Cl stretching frequencies corresponding to the more stable gauche and the less stable trans conformers. The C-Cl stretching vibrations for this compound have been observed in the 750–550 cm⁻¹ region.

Computational studies, often employing Density Functional Theory (DFT), complement experimental IR and Raman data. These calculations help in the assignment of vibrational modes and in predicting the spectra of different conformers. By comparing the calculated spectra with the experimental ones, a more definitive assignment of the observed bands to specific vibrational modes and conformers can be achieved.

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** | Notes |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the benzene ring. |

| Aliphatic C-H Stretch | <3000 | Corresponding to the propyl side chain. |

| Aromatic C-C Stretch | 1600-1400 | In-plane ring stretching vibrations. |

| C-Cl Stretch | 750-550 | Multiple bands may be present due to conformational isomers (gauche and trans). |

Mass Spectrometry for Reaction Product Identification and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable analytical technique for identifying this compound and elucidating its fragmentation patterns, which is crucial for understanding its behavior in various chemical reactions. The electron ionization (EI) mass spectrum of this compound provides a unique fingerprint of the molecule.

Upon ionization, this compound undergoes fragmentation, leading to the formation of several characteristic ions. The molecular ion peak (M⁺) is observed, although its intensity can vary. A prominent fragmentation pathway involves the loss of a chlorine atom, resulting in the formation of a stable secondary carbocation. Another significant fragmentation involves the cleavage of the C-C bond between the benzene ring and the propyl side chain, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common and stable fragment in the mass spectra of alkylbenzenes.

The base peak in the mass spectrum of this compound is often the fragment resulting from the loss of a chlorine atom, which then can undergo further rearrangements. The presence of chlorine is also indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Mass spectrometry is also a key tool for identifying the products of reactions involving this compound. For example, in substitution or elimination reactions, MS can be used to identify the resulting alkenes, alcohols, or other products by their unique molecular weights and fragmentation patterns.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 154/156 | [C₉H₁₁Cl]⁺ | Molecular ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed by benzylic cleavage |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions of the benzene ring. The presence of the alkyl halide side chain has a relatively minor effect on the spectrum compared to more strongly chromophoric or auxochromic groups.

The spectrum typically shows two main absorption bands characteristic of benzene and its derivatives. The more intense band, often referred to as the E₂ band, appears around 200-220 nm and is attributed to a π → π* transition of the conjugated system of the benzene ring. A second, less intense band, known as the B band (benzenoid band), is observed in the region of 250-270 nm. This band arises from a symmetry-forbidden π → π* transition in the benzene ring and often displays fine vibrational structure.

While UV-Vis spectroscopy is less specific for structural elucidation compared to NMR or mass spectrometry, it is a valuable tool for quantitative analysis and for studying reactions that involve changes in the aromatic system or the formation of conjugated products.

Table 3: Typical UV-Vis Absorption Data for this compound

| Absorption Band | Approximate λmax (nm) | Transition Type | Notes |

| E₂ Band | 200-220 | π → π | Intense absorption. |

| B Band | 250-270 | π → π (forbidden) | Weaker absorption, may show fine structure. |

Catalytic Transformations and Mechanistic Insights

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. For a substrate like (2-Chloropropyl)benzene, these reactions can be directed at either the aromatic ring or the alkyl side chain, with the latter's C-Cl bond being a prime site for cross-coupling reactions.

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a highly atom-economical method for constructing complex aromatic and heterocyclic ring systems from simple unsaturated precursors like alkynes. mdpi.comresearchgate.net Catalysts based on iridium, rhodium, cobalt, and nickel are commonly employed to mediate these transformations. mdpi.comresearchgate.net The general mechanism involves the oxidative coupling of two alkyne units to the metal center to form a metallacyclopentadiene intermediate. This intermediate then reacts with a third unsaturated partner (the "alkynophile") to form a new six-membered ring, regenerating the active catalyst. mdpi.com

While direct [2+2+2] cyclotrimerization involving this compound as a substrate is not extensively documented, its structural motifs are relevant to the synthesis of precursors for such reactions. For instance, derivatives of this compound could be elaborated into diynes, which are common substrates in intramolecular or intermolecular cycloadditions. Iridium-catalyzed systems, such as those combining [Ir(cod)Cl]₂ with phosphine (B1218219) ligands like dppe, have shown high efficiency in the synthesis of substituted anthraquinones from 1,2-bis(propiolyl)benzene derivatives and various alkynes. mdpi.com The regioselectivity of these reactions is a crucial aspect, often controlled by the electronic and steric properties of the substituents on the reacting partners, as well as the ligand environment around the metal catalyst.

The chloroalkyl group in this compound is a key functional handle for alkylation and arylation reactions, particularly through transition metal-catalyzed cross-coupling. These reactions typically involve the activation of the carbon-chlorine bond.

A notable example involves the palladium-catalyzed cross-coupling of racemic (1-chloroethyl)benzene (B1265384), a constitutional isomer of this compound, with allylmagnesium chloride. acs.org This reaction demonstrates the feasibility of using the chloroalkyl moiety as an electrophilic partner in coupling reactions to form new C-C bonds. Such transformations are fundamental in synthetic organic chemistry for building molecular complexity. eie.gr

Furthermore, the benzene (B151609) ring itself can undergo alkylation and arylation via Friedel-Crafts reactions, which is a common method for the synthesis of this compound itself by reacting benzene with 1,2-dichloropropane (B32752) or 2-chloropropane (B107684) in the presence of a Lewis acid catalyst. evitachem.comchemchart.com The presence of the (2-chloropropyl) group on the ring will direct subsequent electrophilic aromatic substitutions, influencing the regiochemical outcome of further arylations or alkylations on the aromatic core.

The presence of a stereocenter at the second carbon of the propyl chain makes this compound a candidate for asymmetric catalysis to produce enantiomerically enriched or pure products. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

An early, yet significant, example in this area is the enantioselective, palladium-catalyzed cross-coupling between racemic (1-chloroethyl)benzene and allylmagnesium chloride. acs.org By employing a chiral palladium complex derived from a bidentate S,N-ligand, the reaction yielded the coupled product with a modest but promising enantiomeric excess (ee). acs.org This result highlighted the potential for a stereoconvergent process where a racemic starting material is transformed into a non-racemic product through the influence of a chiral catalyst.

Modern asymmetric catalysis offers numerous strategies that could be applied to this compound. For example, chiral nickel or palladium catalysts could be used in stereoconvergent cross-coupling reactions with a variety of nucleophiles. Dual catalysis systems, perhaps combining photoredox and transition metal catalysis, could also enable stereoselective transformations by generating radical intermediates from the C-Cl bond that are then captured by a chiral catalyst complex. acs.org

Table 1: Example of Asymmetric Cross-Coupling of a Related Chloroalkane

| Reactants | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (1-Chloroethyl)benzene (racemic) + Allylmagnesium chloride | Palladium complex with chiral S,N-ligand (L35) | (S)-4-Phenyl-1-pentene | Modest ee | acs.org |

Organocatalysis and Biocatalysis Relevant to Halogenated Compounds

Beyond transition metals, organocatalysis and biocatalysis provide powerful, often complementary, approaches for transforming halogenated compounds like this compound. These methods can offer high selectivity under mild conditions and are central to green chemistry initiatives. nih.govacs.org

Organocatalysis involving halogenated compounds has seen significant growth, particularly through the use of non-covalent interactions like halogen bonding. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govacs.org Organocatalysts designed as halogen-bond donors can activate substrates by binding to and polarizing a C-X bond (where X is a halogen), facilitating nucleophilic substitution or other transformations. nih.gov While many examples are achiral, recent efforts have focused on developing chiral halogen-bond donors to achieve high enantioselectivity in reactions such as Mukaiyama aldol (B89426) reactions. chemrxiv.org Such a strategy could foreseeably be applied to activate the C-Cl bond in this compound for stereoselective substitution reactions.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity. For halogenated compounds, several classes of enzymes are particularly relevant. Flavin-dependent halogenases can catalyze the selective halogenation of aromatic compounds, while dehalogenases can remove halogen atoms. nih.govacs.org A biocatalytic cascade involving hydroxylation and dehalogenation has been used to convert chloroethylbenzene derivatives into optically active alcohols. rsc.org This demonstrates the potential for using enzymes to transform this compound into valuable chiral building blocks, such as the corresponding alcohol, with high enantiopurity. The inspiration from biological cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) and flavin adenine (B156593) dinucleotide (FAD) has also spurred the development of organocatalysts that mimic their function, bridging the gap between the two fields. nih.gov

Table 2: Potential Catalytic Approaches for this compound

| Catalysis Type | Catalyst Example | Potential Transformation of this compound | Key Principle |

|---|---|---|---|

| Transition Metal Catalysis | Chiral Pd or Ni complexes | Stereoconvergent cross-coupling (e.g., with organozinc reagents) | Activation of C-Cl bond for C-C bond formation. acs.orgeie.gr |

| Organocatalysis | Chiral iodine-based halogen-bond donors | Enantioselective nucleophilic substitution at the C-Cl bond | Activation of the C-Cl bond via non-covalent halogen bonding. nih.govchemrxiv.org |

| Biocatalysis | Dehalogenase enzymes | Enantioselective conversion to (R)- or (S)-1-phenyl-2-propanol | High stereoselectivity of enzymatic reactions. rsc.org |

Polymerization Studies and Polymer Chemistry Applications

Functional Polymers and Materials Science Implications

Given the lack of research into the polymerization of (2-Chloropropyl)benzene, there are no reports on the synthesis or properties of functional polymers derived from this compound. The development of functional polymers with specific chemical or physical properties for advanced materials science applications is a significant area of polymer research. However, without foundational polymerization studies, the potential implications of incorporating this compound into materials remain purely speculative.

Q & A

Q. How can (2-Chloropropyl)benzene be synthesized and characterized in laboratory settings?

- Methodological Answer : this compound can be synthesized via stereoselective routes, such as the carbamate-mediated resolution method. Key characterization techniques include:

- ¹³C NMR (e.g., δ 146.73, 128.10 ppm for aromatic and chloropropyl carbons) .

- IR spectroscopy (peaks at 699 cm⁻¹ for C-Cl stretching and 3059 cm⁻¹ for aromatic C-H) .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions (e.g., observed m/z 257.1099 for [M-OH]⁺) .

- Use ChemSpider ID 201579 or NIST data for structural validation .

Q. What are the critical thermodynamic properties of this compound for experimental design?

- Methodological Answer : Computational models (Joback, Crippen, McGowan) provide essential thermodynamic parameters:

- logP (octanol-water partition coefficient): 3.62, indicating moderate hydrophobicity .

- Vapor pressure : 0.00244–0.00509 Pa·s across 232–687 K, critical for volatility assessments .

- ΔfH°gas : -56.2 kJ/mol (enthalpy of formation) for stability analysis .

Cross-validate with NIST Standard Reference Database 69 for accuracy .

Q. What spectroscopic standards are recommended to confirm the molecular structure?

- Methodological Answer : Reference the following spectral benchmarks:

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm) and chloropropyl protons (δ 3.5–4.0 ppm) .

- GC-MS : Use non-polar columns (e.g., DB-5) for retention time alignment and fragmentation pattern matching .

Advanced Research Questions

Q. How can the neurotoxic potential of this compound be assessed in model organisms?

- Methodological Answer : Adapt protocols from studies on structurally related organophosphates (e.g., TCPP in C. elegans):

Q. What analytical techniques resolve structural isomers or degradation products of this compound?

- Methodological Answer : Employ GC-MS with non-polar columns (e.g., DB-5) for isomer separation, as demonstrated for TCPP isomers .

- Optimize temperature gradients (e.g., 50°C to 300°C at 10°C/min) to distinguish chloropropyl positional isomers .

- Pair with LC-HRMS for polar degradation products (e.g., hydroxylated metabolites) .

Q. How can the compound’s effects on oncogene expression be evaluated in cellular models?

- Methodological Answer : Use cervical cancer cell lines (e.g., HeLa) and protocols from chloropropylamide derivatives:

- Treat cells with 10–100 μM this compound for 24–72 hours .

- Quantify HPV oncogene suppression via qPCR (e.g., E6/E7 mRNA levels) and Western blot (p53/p21 activation) .

- Include enantiomeric controls, as stereochemistry impacts bioactivity .

Q. What strategies detect environmental residues of this compound and its derivatives?

- Methodological Answer :

- Solid-phase extraction (SPE) with C18 cartridges for water samples .

- GC-ECD or LC-MS/MS for trace quantification (LOD < 0.1 ng/L) .

- Monitor for metabolites like 3-chlorobenzoic acid using isotopic dilution .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported physicochemical properties be addressed?

- Methodological Answer :

- Compare computational predictions (e.g., logP from Joback vs. Crippen methods) with experimental NIST data .

- Replicate measurements under standardized conditions (e.g., 25°C for solubility assays) .

- Report isomer composition, as commercial mixtures (e.g., TCPP) often vary in isomer ratios, affecting properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.